5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-18-7-12-24-23(13-18)25-26(30(24)16-20-5-4-6-22(14-20)33-3)27(31)29(17-28-25)15-19-8-10-21(32-2)11-9-19/h4-14,17H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAVVEMSGRTAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidine derivative family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, cytotoxic effects on cancer cells, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 364.45 g/mol. Its structure features two methoxyphenyl groups and a pyrimidine core that contribute to its biological activities.
1. Anti-inflammatory Activity
Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties. In a study evaluating various substituted pyrimidines, compounds similar to our target demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Other derivatives | Various | Various |
The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. This suggests that the compound could be a candidate for further development as an anti-inflammatory agent.
2. Cytotoxic Effects on Cancer Cells
Studies have shown that certain pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer proliferation and survival.
Case Study:
In vitro assays demonstrated that the compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | TBD |
| A549 | TBD |
3. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications in the methoxy groups or the positioning of substituents on the phenyl rings can significantly alter the compound's efficacy.
Key Findings:
- The presence of electron-donating groups such as methoxy enhances anti-inflammatory activity.
- Substituents at specific positions on the phenyl rings can improve cytotoxic potency against cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[5,4-b]indol-4-one derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Structural and Physicochemical Properties
Computational and Analytical Tools
- DFT Studies : underscores the role of exact-exchange terms in density-functional theory (DFT) for predicting thermochemical properties, which could guide optimization of electronic profiles for pyrimidoindoles .
- Crystallography : Programs like SHELX () and ORTEP () are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks in analogs .
Key Research Findings and Gaps
Substituent Effects : Methoxy groups enhance lipophilicity but reduce solubility; halogenation (F, Cl) improves target binding but may increase toxicity .
Structural Flexibility : The pyrimidoindole core is rigid, but substituent orientations (e.g., methoxy groups) can be tuned to optimize interactions .
Data Limitations: No direct biological data (e.g., IC₅₀ values) are available for the target compound. Future studies should focus on in vitro assays and pharmacokinetic profiling.
Preparation Methods
Core Structure Synthesis: 8-Methyl-pyrimido[5,4-b]indol-4-one
The pyrimido[5,4-b]indol-4-one core is synthesized via a cyclocondensation strategy starting from substituted indole precursors. A validated method involves:
Indole Formation :
- 2-Amino-5-methylbenzonitrile undergoes reaction with ethyl bromoacetate in ethanol under reflux to yield ethyl 2-((2-cyano-4-methylphenyl)amino)acetate. Base-mediated cyclization (e.g., KOH/EtOH) forms the 5-methylindole intermediate.
- Key Reaction :
$$
\text{2-Amino-5-methylbenzonitrile} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{EtOH, reflux}} \text{Ethyl 2-((2-cyano-4-methylphenyl)amino)acetate} \xrightarrow{\text{KOH}} \text{5-Methylindole derivative}
$$
Pyrimidine Ring Annulation :
The introduction of 3-methoxyphenylmethyl and 4-methoxyphenylmethyl groups requires precise control to avoid over-alkylation.
N3 Alkylation with 4-Methoxybenzyl Chloride :
N5 Alkylation with 3-Methoxybenzyl Chloride :
Analytical Characterization
Spectroscopic Validation :
X-ray Crystallography :
Optimization and Challenges
Regioselectivity :
Solvent and Base Selection :
Scalability :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Sequential Alkylation | 75 | >98 | High regioselectivity | |
| One-Pot Alkylation | 60 | 90 | Reduced steps | |
| Protecting Group Strategy | 68 | 95 | Avoids over-alkylation |
Q & A
Q. What are the optimal synthetic routes for preparing 5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one, considering regioselectivity and protecting group strategies?
Methodological Answer: The synthesis typically involves multi-step protocols:
Core Formation : Construct the pyrimido[5,4-b]indol-4-one core via cyclization reactions. For example, details a cyclization step using formic acid derivatives under palladium catalysis .
Substituent Introduction : Introduce methoxyphenylmethyl groups via nucleophilic substitution or alkylation. Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl intermediates) may be required to prevent side reactions .
Final Functionalization : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. highlights the use of DMF as a solvent and sodium hydroxide as a base for similar acetamide derivatives .
Q. Key Considerations :
- Monitor regioselectivity during cyclization using thin-layer chromatography (TLC) or HPLC.
- Purify intermediates via column chromatography to minimize impurities .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer: A combination of techniques is critical:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., distinguishing 3- vs. 4-methoxybenzyl groups via aromatic splitting patterns) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] ≈ 471.2 g/mol based on similar analogs) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism, as demonstrated in for a related pyrimidoindole .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) using a C18 column and gradient elution .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or epigenetic regulators (e.g., HDACs) based on structural analogs in and .
In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., Z’-LYTE® kinase assay) at 1–10 µM concentrations.
- Cell Viability : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC determination .
Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and DMSO vehicle controls.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s bioactivity?
Methodological Answer:
Substituent Variation :
- Replace methoxy groups with halogens (e.g., -F, -Cl) or bulkier alkoxy chains to modulate steric/electronic effects .
- Modify the indole core with electron-withdrawing groups (e.g., -NO) to enhance electrophilicity .
Assay Design :
- Test analogs in parallel against primary and off-target proteins to assess selectivity.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like VEGFR2 .
Data Analysis :
- Correlate substituent properties (e.g., Hammett constants) with IC values to identify key pharmacophores .
Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
Methodological Answer:
Re-evaluate Computational Models :
- Optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects or tautomeric forms .
Advanced Spectroscopy :
- Perform 2D NMR (e.g., - HSQC) to confirm proton-carbon correlations.
- Use variable-temperature NMR to detect dynamic processes (e.g., ring-flipping) .
Crystallographic Validation : If discrepancies persist, grow single crystals (e.g., via vapor diffusion) for XRD analysis .
Q. What strategies can improve the metabolic stability of this compound during preclinical development?
Methodological Answer:
In Vitro Stability Assays :
- Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolic hotspots (e.g., O-demethylation of methoxy groups) .
Structural Modifications :
- Replace labile methoxy groups with bioisosteres (e.g., -CF) or introduce deuterium at vulnerable positions .
Prodrug Approaches : Mask polar groups (e.g., acetate prodrugs) to enhance bioavailability .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
Methodological Answer:
Crystallization Screens : Use commercial kits (e.g., Hampton Research Crystal Screen) with varied pH (4–9) and solvents (e.g., PEGs, alcohols) .
Co-crystallization : Add co-factors (e.g., ATP analogs for kinase-binding studies) to stabilize the active conformation .
Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing in liquid nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
